D and C Red No. 9 is an organic molecular entity.
2Ba
C34H24BaCl2N4O8S2
Brilliant Red
CAS No.: 5160-02-1
Cat. No.: VC0523828
Molecular Formula: C17H13ClN2O4S. 1
2Ba
C34H24BaCl2N4O8S2
Molecular Weight: 888.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5160-02-1 |
---|---|
Molecular Formula | C17H13ClN2O4S. 1 2Ba C34H24BaCl2N4O8S2 |
Molecular Weight | 888.9 g/mol |
IUPAC Name | barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
Standard InChI | InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 |
Standard InChI Key | POJOORKDYOPQLS-FFRZOONGSA-L |
Impurities | Analysis of commercial samples of D&C Red No 9 revealed the presence of 11 aromatic azo compounds (subsiduary colours), at levels up to 27 ppm (mg/kg), derived from aromatic impurities in the Red Lake C Amine (2-amino- 4-methyl-5-chlorobenzenesulfonic acid) precurso |
SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2] |
Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2] |
Appearance | Solid powder |
Colorform | Red powde |
Melting Point | 649 to 653 °F (decomposes) (NTP, 1992) 343-345 °C (decomposes) |
Introduction
Chemical Composition and Structural Diversity
Brilliant Red dyes are synthetic organic compounds classified by their chromophoric azo (-N=N-) groups and sulfonic acid substituents, which enhance water solubility and binding affinity.
Core Structural Features
-
Tracid Brilliant Red 10b: A sulfonated azo dye with the molecular formula . Its structure includes a naphthalene backbone linked to toluenesulfonyl and aminophenol groups, enabling strong interactions with natural and synthetic fibers.
-
Brilliant Red HE-3B: A triphenylmethane derivative (CAS 12217-48-0) featuring cationic charges for enhanced binding to polyacrylic fibers .
-
Cibacron Brilliant Red 3B-A: A chlorotriazine dye with four sulfonate groups, utilized in colorimetric assays for chitosan quantification .
Comparative Properties
Compound | CAS Number | Molecular Formula | Solubility (g/L) | λ<sub>max</sub> (nm) |
---|---|---|---|---|
Tracid Brilliant Red B | 6416-66-6 | 160.71 (20°C) | 520–540 | |
Brilliant Red X-5GN | 12217-48-0 | 40 (40°C) | 490–510 | |
Iron(III) Thiocyanate | 4119-52-2 | 74 (25°C) | 480 (aqueous) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
-
Tracid Brilliant Red 10b: Synthesized via sequential condensation, diazotization, and coupling reactions. Key steps include:
-
Condensation of 2,4-bis(o-tolyloxy)benzenamine with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in ethanol/water.
-
Diazotization using NaNO<sub>2</sub>/HCl at 0–5°C.
-
Coupling with 4-methylbenzenesulfonyl chloride to form the final product.
-
Industrial Manufacturing
-
Reactive Red Dye Compositions: Large-scale production employs controlled pH (8–10) and temperature (60–80°C) to optimize yield. Purification involves salting-out with NaCl and spray-drying .
-
Hematite/Alumina Pigments: Inspired by bacteriogenic oxides, Al-substituted hematite (-Fe<sub>2</sub>O<sub>3</sub>) composites are calcined at 800–1200°C to achieve bright yellowish-red hues (L* = 48.3, a* = 37.2, b* = 48.8) .
Applications in Textiles and Material Science
Textile Dyeing
-
Wool and Silk: Brilliant Red variants exhibit >90% fixation rates under acidic conditions (pH 4–5), with colorfastness ratings of 4–5 (ISO) for light and washing .
-
Polyamide Fibers: Cationic Brilliant Red X-5GN achieves uniform coloration at 120°C, resistant to fading under UV exposure .
High-Performance Pigments
-
Ceramics: Hematite/alumina composites retain L* = 35.7 and b* = 33.5 after thermal treatment at 1100°C, outperforming traditional Fe<sub>2</sub>O<sub>3</sub> pigments .
-
Inks and Coatings: Diketopyrrolopyrrole (DPP)-based Brilliant Reds offer quantum yields >80%, ideal for optoelectronic devices .
Environmental and Health Considerations
Toxicity and Regulation
-
Carcinogenic Intermediates: Traditional dyes like C.I. Reactive Red 218 use tobias acid, a 2-naphthylamine derivative linked to bladder cancer .
-
Eco-Friendly Alternatives: Al-substituted hematite and chitosan-based adsorbents reduce reliance on toxic precursors .
Wastewater Treatment
-
Biosorption: Immobilized Bacillus sp. biomass achieves 95% removal of Brilliant Red HE-3B at 50 mg/L via Langmuir adsorption (q<sub>max</sub> = 118 mg/g) .
-
Chitosan/SBA-15 Nanofibers: Exhibit 98% efficiency in dye removal within 60 minutes, following pseudo-second-order kinetics .
Recent Research and Innovations (2020–2025)
Sustainable Pigments
-
Core-Shell Structures: Encapsulating toxic chromophores (e.g., CdS) in ZrSiO<sub>4</sub> matrices enhances thermal stability (up to 1300°C) while reducing leaching .
-
Biogenic Synthesis: Fungal-derived pigments show L* = 52.1 and a* = 40.3, rivaling synthetic counterparts .
Advanced Analytical Techniques
-
Fluorescent Tagging: mStayGold2 fusion proteins enable long-term imaging of Aspergillus nidulans hyphae with minimal photobleaching .
-
Spectrophotometric Assays: Fe(SCN)<sub>3</sub> complexes detect peroxides in oils with a linear range of 0.1–10 ppm .
Challenges and Future Directions
-
Synthetic Complexity: Multi-step routes for Tracid Brilliant Reds incur high costs (~$150/kg), necessitating streamlined protocols .
-
Regulatory Compliance: Transition to REACH-compliant formulations requires substitution of benzidine-based intermediates .
-
Circular Economy: Integrating dye recovery (e.g., membrane filtration) into textile mills could reduce freshwater consumption by 30% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume